molecular formula C7H13ClN4O B6607681 2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride CAS No. 2839138-57-5

2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride

Cat. No.: B6607681
CAS No.: 2839138-57-5
M. Wt: 204.66 g/mol
InChI Key: BQXIXNSPKMATQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride is a chemical compound that features an oxetane ring, a triazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride typically involves multiple steps One common approach starts with the preparation of the oxetane ring, followed by the formation of the triazole ring through a cycloaddition reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or the amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane oxides, while substitution reactions could introduce new functional groups onto the triazole ring or the amine group.

Scientific Research Applications

2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The oxetane and triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amine group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(oxetan-3-yl)ethan-1-one
  • 1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
  • 2-(oxetan-3-yloxy)ethan-1-aminehydrochloride

Uniqueness

2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride is unique due to the combination of the oxetane and triazole rings with an amine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(oxetan-3-yl)triazol-4-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c8-2-1-6-3-11(10-9-6)7-4-12-5-7;/h3,7H,1-2,4-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXIXNSPKMATQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(N=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.